5-Chloro-6-methoxypicolinimidamide
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Overview
Description
5-Chloro-6-methoxypicolinimidamide is an organic compound with the molecular formula C7H8ClN3O It is a derivative of picolinimidamide, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxypicolinimidamide typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-6-methoxypyridine.
Formation of Imidamide: The pyridine derivative is reacted with an appropriate amidine source under controlled conditions to form the imidamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Chloro-6-methoxypicolinimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxypicolinimidamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methoxypicolinimidamide: Similar structure but lacks the chlorine atom.
6-Chloropicolinimidamide: Similar structure but lacks the methoxy group.
4-Methoxypicolinimidamide: Methoxy group at a different position.
Uniqueness
5-Chloro-6-methoxypicolinimidamide is unique due to the specific combination of the chlorine and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H8ClN3O |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
5-chloro-6-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8ClN3O/c1-12-7-4(8)2-3-5(11-7)6(9)10/h2-3H,1H3,(H3,9,10) |
InChI Key |
YUDWVQZYWJZQSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=N)N)Cl |
Origin of Product |
United States |
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